
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the boronate ester group. The final step involves the formation of the carbamate group. The reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a versatile intermediate for various coupling reactions .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new drugs. Its unique structure allows for the modification of biological molecules, potentially leading to the discovery of new therapeutic agents .
Industry
In industry, the compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components. Its ability to form stable bonds with other organic molecules makes it valuable in materials science .
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, its structure allows for the formation of stable intermediates in coupling reactions, facilitating the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
What sets tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate apart from similar compounds is its naphthalene core, which provides unique electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials .
Properties
Molecular Formula |
C22H30BNO4 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methyl]carbamate |
InChI |
InChI=1S/C22H30BNO4/c1-20(2,3)26-19(25)24-14-15-12-13-18(17-11-9-8-10-16(15)17)23-27-21(4,5)22(6,7)28-23/h8-13H,14H2,1-7H3,(H,24,25) |
InChI Key |
WXDBPMQPWPNWTC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


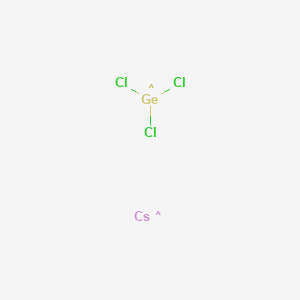


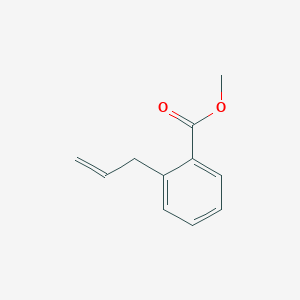
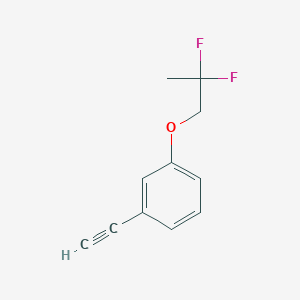
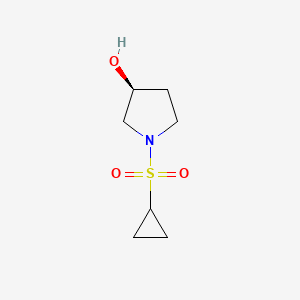

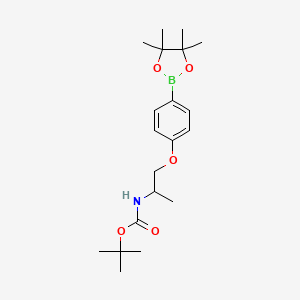

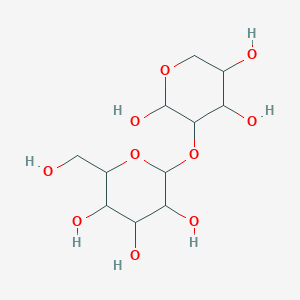
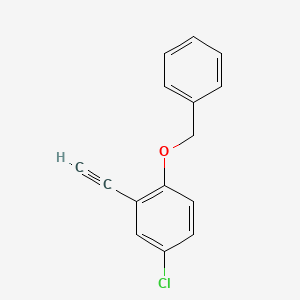
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)


